6-Bromo-1-isopropyl-1,3-dihydro-2H-benzo[d]imidazol-2-one
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Overview
Description
6-Bromo-1-isopropyl-1,3-dihydro-2H-benzo[d]imidazol-2-one is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their broad range of chemical and biological properties, making them significant in various fields such as medicinal chemistry, agriculture, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1-isopropyl-1,3-dihydro-2H-benzo[d]imidazol-2-one typically involves the reaction of 6-bromo-1H-benzo[d]imidazole with isopropyl halides under basic conditions. The reaction is carried out in an organic solvent such as acetone, and sodium acetate is used as a base. The mixture is heated to around 50°C and stirred for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and continuous flow systems to maintain consistent reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-1-isopropyl-1,3-dihydro-2H-benzo[d]imidazol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Halogen substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces amines. Substitution reactions can yield a variety of derivatives depending on the nucleophile used .
Scientific Research Applications
6-Bromo-1-isopropyl-1,3-dihydro-2H-benzo[d]imidazol-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Medicine: It has potential therapeutic applications due to its ability to interact with various biological targets.
Industry: The compound is used in the development of new materials and as an intermediate in chemical manufacturing
Mechanism of Action
The mechanism of action of 6-Bromo-1-isopropyl-1,3-dihydro-2H-benzo[d]imidazol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole
- 6-Bromo-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one
- 1,3-Dihydro-1,3,3-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2’-indole]
Uniqueness
6-Bromo-1-isopropyl-1,3-dihydro-2H-benzo[d]imidazol-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the isopropyl group enhances its reactivity and potential for forming various derivatives .
Properties
IUPAC Name |
5-bromo-3-propan-2-yl-1H-benzimidazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O/c1-6(2)13-9-5-7(11)3-4-8(9)12-10(13)14/h3-6H,1-2H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPDNVCWGSMLWQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(C=CC(=C2)Br)NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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